molecular formula C6H4ClF3N2 B2790070 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine CAS No. 1936664-22-0

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine

Cat. No. B2790070
CAS RN: 1936664-22-0
M. Wt: 196.56
InChI Key: RVCBRCZEQQLLED-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 . It is used in proteomics research .


Synthesis Analysis

Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with various methods reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), a chlorine atom, and a methyl group (-CH3), attached to the pyridazine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, yielding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and mitogen-activated protein kinase (MAPK). This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, including herpes simplex virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine has several advantages for lab experiments, including its high purity and yield. It is also relatively easy to synthesize and has a long shelf life. However, this compound is not widely available and can be expensive. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine. One potential direction is the further investigation of its anti-inflammatory and anti-tumor activities, with the aim of developing new drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of its potential use as a herbicide, with the aim of developing new, more selective herbicides that are less harmful to the environment. Finally, this compound's unique electronic properties make it a promising candidate for the development of new materials, such as organic semiconductors and conductive polymers.

Synthesis Methods

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine can be synthesized using various methods, including the reaction of 3-chloro-4-methylpyridazine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 3-chloro-4-methylpyridazine with trifluoromethyl diazomethane in the presence of a copper catalyst. Both methods yield this compound with high purity and yield.

Scientific Research Applications

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use as a herbicide, due to its ability to selectively inhibit the growth of certain plant species. In addition, this compound has been studied for its potential use in material science, due to its unique electronic properties.

Safety and Hazards

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . This means it is toxic if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3-chloro-4-methyl-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCBRCZEQQLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936664-22-0
Record name 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine
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